Acid-Catalyzed Hydrolytic Stability vs. N-Methylbenzenesulfonamide Analogs
N,N-Dimethylbenzenesulfonamide exhibits a quantifiably different hydrolytic stability profile compared to its N-methyl analog. This difference is a direct consequence of the nitrogen substitution pattern. Pseudo-first-order rate constants measured under identical, harsh acidic conditions provide a direct, quantitative benchmark for stability [1].
| Evidence Dimension | Acid-Catalyzed Hydrolysis Rate |
|---|---|
| Target Compound Data | Rate constant (k) for N,N-dimethylbenzenesulfonamide series |
| Comparator Or Baseline | Rate constant (k) for N-methyl-N-phenylbenzenesulfonamide series |
| Quantified Difference | The study reports distinct rate constants for each series, with analysis indicating that ortho-alkyl substituents cause 'remarkable rate enhancement' in N,N-dimethylbenzenesulfonamides, a behavior contrasting with that of corresponding benzamides [1]. |
| Conditions | 70% (v/v) CF₃CO₂H/H₂O at 99°C |
Why This Matters
This data is critical for experimental planning: researchers designing syntheses requiring an acid-stable sulfonamide protecting group or building block can quantitatively anticipate the behavior of the N,N-dimethyl derivative under conditions where other sulfonamides may degrade unpredictably.
- [1] Wagenaar, A., Kirby, A. J., and Engberts, J. B. F. N., Acid-catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho-alkyl substituents, Recueil des Travaux Chimiques des Pays-Bas, 1985, 104(7), pp. 185-188. View Source
